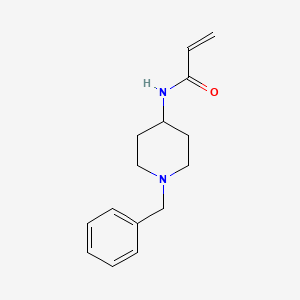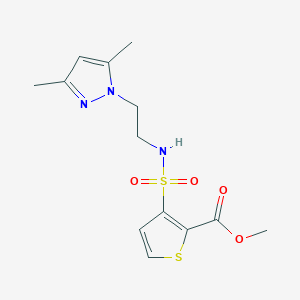
N-(1-benzylpiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)prop-2-enamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring conjugated to a benzyl group and an amide linkage to a prop-2-enamide moiety. Its molecular structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets to induce a robust antiallodynic effect, particularly in models of central sensitization . This suggests that the compound may have a significant impact on neuronal signaling and pain perception.
Result of Action
N-(1-benzylpiperidin-4-yl)prop-2-enamide has been found to induce a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization . This suggests that the compound may have significant analgesic properties and could potentially be used in the treatment of conditions characterized by neuropathic pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-benzylpiperidin-4-yl)prop-2-enamide typically begins with the preparation of 1-benzylpiperidine.
Formation of Amide Linkage: The 1-benzylpiperidine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-benzylpiperidin-4-yl)prop-2-enamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-enamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated using alkyl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Alkylated amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(1-benzylpiperidin-4-yl)prop-2-enamide is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Receptor Studies: The compound is studied for its potential interactions with neurotransmitter receptors, providing insights into its pharmacological properties.
Medicine:
Drug Development: Due to its structural similarity to known pharmacologically active compounds, it is investigated as a potential lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Comparación Con Compuestos Similares
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound shares the piperidine and benzyl moieties but differs in the presence of a pyrimidine ring instead of the prop-2-enamide group.
N-(1-benzylpiperidin-4-yl)-2-furamide: Similar in structure but contains a furan ring instead of the prop-2-enamide moiety.
Uniqueness:
Structural Features: The presence of the prop-2-enamide group in N-(1-benzylpiperidin-4-yl)prop-2-enamide provides unique chemical reactivity and potential biological activity compared to its analogs.
Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological profiles.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOXUGEMDXMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)

![N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2995050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)



![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2995064.png)

